Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether
Description
Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether is a heterocyclic compound featuring a quinoxaline core linked to a phenyl ether group via a sulfanyl (-S-) bridge. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPUDQINSCLOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and alkyl halide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Strong acids like hydroiodic acid (HI) are used for ether cleavage.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Phenol and alkyl halides.
Scientific Research Applications
Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether has several applications in scientific research:
Medicinal Chemistry: Quinoxaline derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether involves its interaction with biological targets. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo oxidation, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular attributes of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether with five analogs:
*Estimated based on structural analogs.
Key Observations:
Core Heterocycle Variations: Quinoxaline vs. Pyrimidine/Quinazoline: Quinoxaline (two nitrogen atoms in adjacent positions) differs from pyrimidine (two nitrogens at 1,3-positions) and quinazoline (two nitrogens at 1,4-positions). These variations influence electronic properties and binding affinities in biological systems . Benzoxazine Derivatives: The benzoxazine core () introduces an oxygen atom, altering polarity and solubility compared to nitrogen-rich cores .
Substituent Effects: Sulfanyl vs. Sulfonyl: Sulfanyl (-S-) groups (e.g., in ) are more nucleophilic than sulfonyl (-SO₂-) groups (), affecting reactivity in substitution or redox reactions.
Physicochemical and Functional Comparisons
Solubility and Reactivity:
- Quinoxaline Derivatives: The target compound’s quinoxaline core likely exhibits moderate solubility in polar solvents due to its planar aromatic structure, similar to quinazoline derivatives ().
- Pyrimidine Analogs: Chlorophenyl-substituted pyrimidines () may show reduced aqueous solubility compared to non-halogenated derivatives due to increased hydrophobicity .
Biological Activity
Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound features a unique structure that combines a quinoxaline moiety with a phenyl ether group linked through a sulfanyl group. This structural configuration is significant for its biological activity. The compound can be synthesized via the Williamson ether synthesis method, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate, facilitating the formation of the ether linkage.
Antibacterial Properties
Quinoxaline derivatives, including this compound, have been reported to exhibit antibacterial activity . The compound's efficacy against various bacterial strains has been documented, highlighting its potential as an antimicrobial agent. In vitro studies have shown that quinoxaline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that this compound may possess anticancer properties . Quinoxaline derivatives have been associated with cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of human cancer cells in vitro, warranting further investigation into its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The quinoxaline moiety can interact with enzymes involved in critical metabolic pathways, potentially leading to the modulation of their activity.
- Oxidation Reactions : The sulfanyl group may undergo oxidation, which could enhance the compound's reactivity and interaction with biological molecules.
Case Studies and Research Findings
Several studies have examined the biological activity of quinoxaline derivatives:
- In Vitro Cytotoxicity Studies : A study demonstrated that quinoxaline derivatives exhibited significant cytotoxic effects against a panel of human cancer cell lines, suggesting that this compound could similarly affect cancer cell viability .
- Antimicrobial Activity Assessment : Another investigation highlighted the antibacterial activity of related compounds against resistant strains such as MRSA, indicating that this compound may also be effective against such pathogens .
- Mechanistic Insights : Research has shown that quinoxaline derivatives can modulate oxidative stress pathways, which are crucial in various diseases including cancer and neurodegeneration. This modulation may contribute to their therapeutic effects .
Comparative Analysis
| Property | This compound | Other Quinoxaline Derivatives |
|---|---|---|
| Antibacterial Activity | Effective against S. aureus, E. coli | Similar efficacy reported |
| Antifungal Activity | Limited data available | Generally effective |
| Anticancer Potential | Cytotoxic effects on cancer cell lines | Documented in multiple studies |
| Mechanism of Action | Enzyme inhibition, oxidation | Similar mechanisms observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
